N-[2-(furan-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-13(12-8-5-9-18-12)10-15-14(16)11-6-3-2-4-7-11/h2-3,5,8-9,11,13H,4,6-7,10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEOZLQIUXOPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCC=CC1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide typically involves the reaction of furan-2-carbaldehyde with methoxyethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with cyclohex-3-enecarboxylic acid chloride to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyclohexene ring can be hydrogenated to form cyclohexane derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that N-[2-(furan-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide exhibits significant biological activities:
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound, particularly against different cancer cell lines.
Mechanisms of Action :
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating mitochondrial pathways.
- Cell Cycle Arrest : It causes S-phase arrest in cancer cells, thereby inhibiting proliferation.
Case Study: Breast Cancer Cells (MCF-7) :
In a study assessing the efficacy of this compound on MCF-7 cells, it demonstrated:
- IC50 Value : Approximately 1.30 µM, indicating potent antiproliferative activity.
- Mechanism : Induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, essential for cell cycle regulation.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial research:
Inhibition Studies :
- Exhibits antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.
- Demonstrates activity against Gram-negative bacteria like Escherichia coli.
Data Tables
The following tables summarize key findings related to the biological activities of this compound.
| Activity Type | Target Cell Line/Pathogen | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 1.30 | Induces apoptosis, cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | Not specified | Inhibits bacterial growth |
| Antimicrobial | Escherichia coli | Not specified | Inhibits bacterial growth |
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and methoxyethyl group can participate in hydrogen bonding and hydrophobic interactions, while the cyclohexene carboxamide moiety can interact with active sites of enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Furmecyclox (N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide)
- Core Structure : Saturated cyclohexyl ring vs. unsaturated cyclohexene in the target compound.
- Substituents : Furmecyclox has a 2,5-dimethylfuran group, while the target compound features a furan-2-yl linked via a methoxyethyl chain.
2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide ()
- Core Structure : Shared unsaturated cyclohexene ring.
- Substituents : Bromine and phenyl groups in the analog vs. furan-methoxyethyl in the target compound.
- Synthesis : Both compounds involve carboxamide formation, but the target’s methoxyethyl-furan group likely requires distinct alkylation steps (e.g., using NaH and methyl iodide, as in ) .
Ranitidine-Related Compounds ()
- Substituents: Compounds like ranitidine-related compound B (N,N’-bis{2-[({5-[(dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine) share furan motifs but include sulphanyl and nitro groups absent in the target compound.
- Applications: These are pharmaceuticals (e.g., anti-ulcer agents), whereas the target compound’s lack of nitro/sulphanyl groups may steer it toward non-pharmacological uses .
Goxalapladib ()
- Core Structure : Naphthyridine vs. cyclohexene, indicating divergent scaffold priorities.
- Applications : Goxalapladib targets atherosclerosis, underscoring how core structure dictates therapeutic niche despite functional group similarities .
Data Table: Key Comparative Metrics
Research Findings and Implications
- Synthetic Pathways : Alkylation and carboxamide coupling steps (as in ) are likely critical for introducing the methoxyethyl-furan group .
- Bioactivity Trends : Furan-containing carboxamides exhibit diverse applications (e.g., agrochemicals in vs. pharmaceuticals in ), suggesting the target compound’s activity may hinge on substituent optimization .
Biological Activity
N-[2-(furan-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexene core, a furan moiety, and a methoxyethyl substituent. Its molecular formula is with a molecular weight of 299.4 g/mol. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs have exhibited significant antimicrobial activity. For instance, derivatives containing the furan ring have been synthesized and evaluated for their efficacy against various bacterial strains. These studies suggest that the incorporation of the furan moiety may enhance the antimicrobial properties of the compound through mechanisms such as disruption of bacterial cell membranes or inhibition of essential enzymes .
Cytotoxic Effects
Cytotoxicity studies are crucial for assessing the potential of this compound in cancer therapy. Preliminary findings suggest that related compounds demonstrate selective cytotoxicity towards tumor cell lines while sparing normal cells. For example, certain derivatives have shown promising results against human leukemia cells at nanomolar concentrations, indicating that structural modifications can significantly influence biological activity .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy. Similar compounds have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This could be attributed to the ability of the furan ring to interact with key signaling molecules in inflammatory responses, thereby providing therapeutic avenues for conditions characterized by chronic inflammation .
Understanding the mechanisms through which this compound exerts its biological effects is essential for its development as a therapeutic agent:
- Enzyme Inhibition : Many compounds in this class act as enzyme inhibitors, particularly targeting kinases or proteases involved in cell signaling pathways.
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing downstream signaling cascades.
- Oxidative Stress Reduction : The presence of antioxidant properties has been noted in structurally similar compounds, which may help mitigate oxidative stress in cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insight into the potential applications of this compound:
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-[2-(furan-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling a furan-containing amine with a cyclohexene-carboxamide precursor. Key steps include:
- Catalyst Selection : Acid catalysts (e.g., HCl) facilitate carboxamide formation, as demonstrated in carbamate syntheses .
- Solvent Optimization : Chloroform or dichloromethane is often used for polar intermediates, while light petroleum ether aids in purification via column chromatography .
- Purification : Silica gel chromatography effectively isolates the product, with purity confirmed by HPLC (>95%) .
- Yield Drivers : Excess reagents (e.g., 1.2–1.5 equivalents of benzaldehyde derivatives) improve yields in furan-cyclohexene conjugations .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR : NMR identifies methoxy (δ 3.2–3.5 ppm), furan protons (δ 6.2–7.4 ppm), and cyclohexene protons (δ 5.5–6.0 ppm). NMR confirms carbonyl (170–175 ppm) and cyclohexene carbons (120–130 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (1650–1680 cm) and furan C-O (1250–1300 cm) validate functional groups .
- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]) to confirm molecular formula .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interactions in biological systems?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Docking Studies : Use software like AutoDock to simulate binding with biological targets (e.g., enzymes), focusing on hydrogen bonding between the carboxamide group and active-site residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, monitoring RMSD values (<2 Å indicates stable binding) .
Q. How should researchers resolve contradictions between experimental spectroscopic data and theoretical predictions?
- Methodological Answer :
- Isomer Analysis : For E/Z isomer discrepancies (e.g., NMR splitting patterns), use NOESY to confirm spatial arrangements .
- Crystal Structure Validation : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, as shown in cyclohexene-carbamate studies .
- Benchmarking Computational Models : Compare DFT-predicted NMR shifts with experimental data; recalibrate basis sets (e.g., B3LYP/6-311+G(d,p)) if deviations exceed 5 ppm .
Q. What strategies optimize stereochemical control during synthesis of the cyclohexene ring?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) to direct cyclohexene ring puckering (half-boat vs. chair conformers) .
- Temperature Control : Lower temperatures (0–5°C) favor kinetic products (e.g., trans-cyclohexene), while higher temps (50–60°C) promote thermodynamic stability .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for stereoselective cyclization .
Data Contradiction Analysis
Q. How can researchers address conflicting purity assessments between HPLC and NMR?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to identify low-abundance contaminants (e.g., unreacted starting materials) that NMR may overlook .
- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate purity quantification .
- Cross-Validation : Compare HPLC retention times with synthetic byproduct libraries to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
